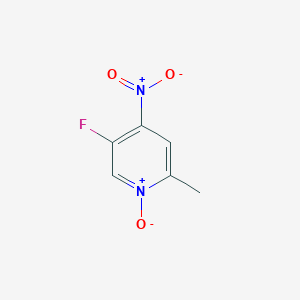

5-氟-2-甲基-4-硝基吡啶 1-氧化物

描述

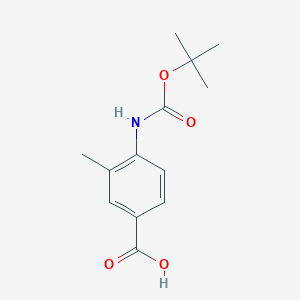

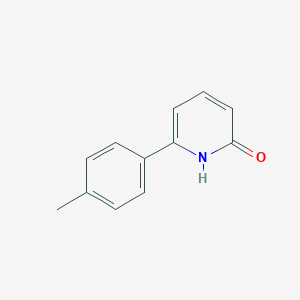

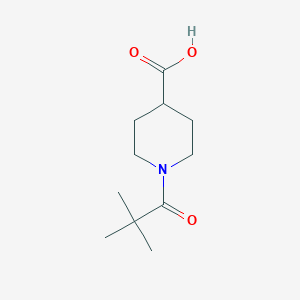

5-Fluoro-2-methyl-4-nitropyridine 1-oxide is a heterocyclic organic compound . It has a molecular weight of 172.12 and its IUPAC name is 5-fluoro-2-methyl-4-nitro-1-oxidopyridin-1-ium . The InChI code for this compound is 1S/C6H5FN2O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,1H3 .

Synthesis Analysis

The synthesis of nitropyridines, which includes compounds like 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, yields 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide is C6H5FN2O3 . The canonical SMILES representation is CC1=N+N+[O-])F)[O-] .Chemical Reactions Analysis

The reaction mechanism of nitropyridines involves a [1,5] sigmatropic shift where the nitro group migrates from the 1-position to the 3-position . This is not an electrophilic aromatic substitution . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

5-Fluoro-2-methyl-4-nitropyridine 1-oxide is a solid at room temperature . It has a molecular weight of 172.12 .科学研究应用

吡啶核苷的合成

5-氟-2-甲基-4-硝基吡啶 1-氧化物是吡啶核苷合成的关键物质。Nesnow 和 Heidelberger (1975) 证明了它在生产各种衍生物(包括 5-氟-3-脱氮胞苷)中的用途,通过一系列反应,包括还原、乙酰化和缩合。这个过程例证了该化合物在为潜在治疗应用创造复杂核苷中的作用(Nesnow 和 Heidelberger,1975).

非线性光学材料

Muthuraman 等人 (2001) 探索了 5-氟-2-甲基-4-硝基吡啶 1-氧化物在非中心对称结构晶体工程中用于非线性光学 (NLO) 的用途。他们发现它有助于创造出表现出二次非线性光学行为的材料,这对于光子和电信应用至关重要(Muthuraman 等人,2001).

振动光谱研究

Lorenc、Hanuza 和 Janczak (2012) 对 2-N-乙基氨基-4-硝基吡啶 N-氧化物(包括 5-氟变体)进行了结构和振动研究。他们的工作重点是甲基等取代基对分子排列的影响,为理解此类化合物的振动特性做出了宝贵贡献(Lorenc 等人,2012).

非线性光学表征

Andreazza 等人 (1990) 在有机晶体的生长中利用了 5-氟-2-甲基-4-硝基吡啶 1-氧化物,特别是它们的高光学非线性行为。这项研究强调了该化合物在开发具有特定光学性质的材料中的重要性(Andreazza 等人,1990).

激发态中的质子转移

De Klerk 等人 (2007) 在非极性溶液中研究了 2-丁基氨基-6-甲基-4-硝基吡啶 N-氧化物,揭示了更高激发态中质子转移过程的见解。他们的发现提供了对硝基吡啶 N-氧化物的光物理学的更深入理解(De Klerk 等人,2007).

酰氟化物的催化合成

梁、赵和柴田 (2020) 报道了使用源自 5-氟-2-甲基-4-硝基吡啶 1-氧化物的 2-(二氟甲氧基)-5-硝基吡啶在钯催化的各种碘化物的氟羰基化反应中。这种新方法突出了该化合物在合成药物和放射性药物中的用途(梁等人,2020).

安全和危害

属性

IUPAC Name |

5-fluoro-2-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNXTHJYONDSFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=[N+]1[O-])F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599237 | |

| Record name | 5-Fluoro-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methyl-4-nitropyridine 1-oxide | |

CAS RN |

113209-88-4 | |

| Record name | 5-Fluoro-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)